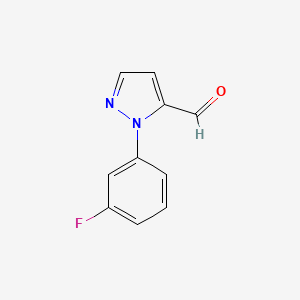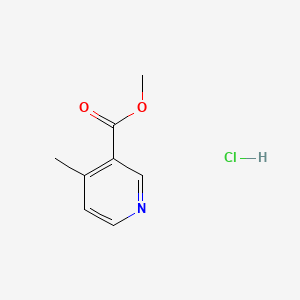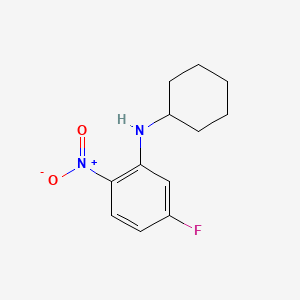
N-cyclohexyl-5-fluoro-2-nitroaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nonlinear Optical Materials
- Scientific Field: Materials Science
- Application Summary: Nitroaniline and its derivatives are used in the synthesis of nonlinear optical (NLO) materials . These materials have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .
- Methods of Application: The NLO materials are developed by slow evaporation solution growth synthesis method . A single-crystal XRD analysis is used to predict the crystallographic properties of developed crystals .
- Results or Outcomes: The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm . The SHG efficiency of the material is about 2.5 times greater than that of the KDP material .
Chemical Sensors
- Scientific Field: Sensor Technology
- Application Summary: Nitroaniline and its derivatives are used in the development of highly sensitive and selective chemical sensors .
- Methods of Application: The sensors are synthesized through a facile hydrothermal method . Electrochemical techniques like cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry are applied to demonstrate the electrochemical performances of the sensors .
- Results or Outcomes: The 3% Ce-doped SnO2 nanosheet/Nafion-modified glassy carbon electrode (GCE) showed a remarkable sensitivity of 0.9986 μA μM −1 cm −2 over a linear dynamic range of 0.5–20.3 µM .
Basicity of Nitrogen Groups
- Scientific Field: Organic Chemistry
- Application Summary: Nitroaniline and its derivatives are used to study the basicity of nitrogen groups . This is important in understanding the reactivity of nitrogen-containing organic functional groups .
- Methods of Application: The basicity is evaluated by considering how reactive the lone pair on the nitrogen is . This is done by comparing the basicity of alkyl amines to ammonia and alkylamines to amides .
- Results or Outcomes: Alkyl amines are found to be more basic than ammonia due to the inductive effect of alkyl groups donating electrons to the more electronegative nitrogen . Amides are much less basic compared to alkylamines because the lone pair electron on an amide is delocalized between the nitrogen and the oxygen through resonance .
Mass Spectrometry
- Scientific Field: Analytical Chemistry
- Application Summary: Nitroaniline and its derivatives are used in mass spectrometry to study their chemical properties .
- Methods of Application: The mass spectrum of the compound is obtained using electron ionization .
- Results or Outcomes: The mass spectrum provides information about the molecular weight and structure of the compound .
Dye Manufacturing
- Scientific Field: Industrial Chemistry
- Application Summary: Nitroaniline and its derivatives are used in the manufacturing of dyes . These dyes are used in various industries such as textiles, paper, and plastics .
- Methods of Application: The dyes are synthesized through a series of chemical reactions involving nitration, reduction, and coupling .
- Results or Outcomes: The resulting dyes have various colors and properties depending on the specific nitroaniline derivative used .
Pharmaceutical Industry
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Nitroaniline and its derivatives are used in the synthesis of various pharmaceutical drugs .
- Methods of Application: The drugs are synthesized through various organic reactions involving nitroaniline derivatives .
- Results or Outcomes: The resulting drugs have various therapeutic effects depending on the specific nitroaniline derivative used .
Propriétés
IUPAC Name |
N-cyclohexyl-5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGJCYNHHOIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-fluoro-2-nitroaniline | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


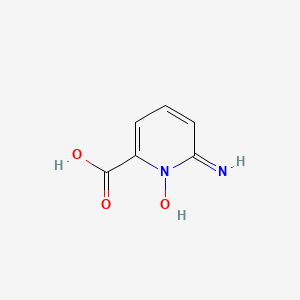
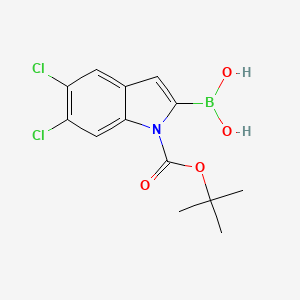
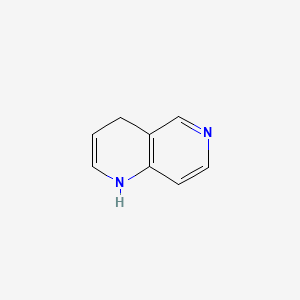
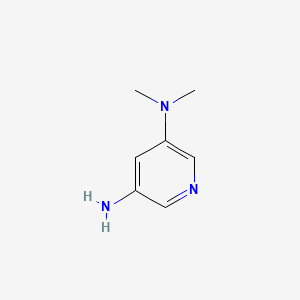
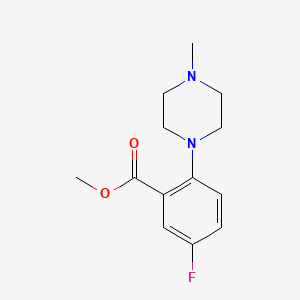
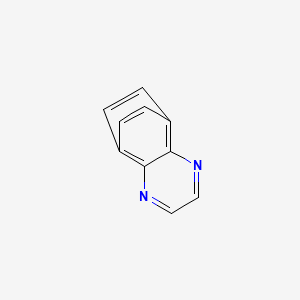
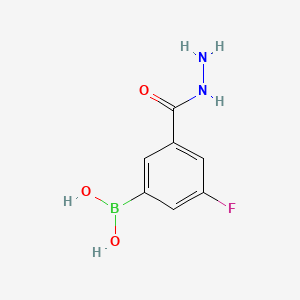
![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)
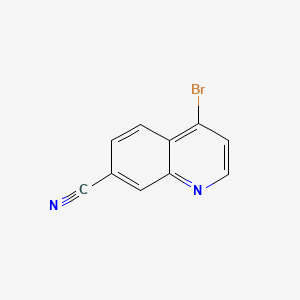
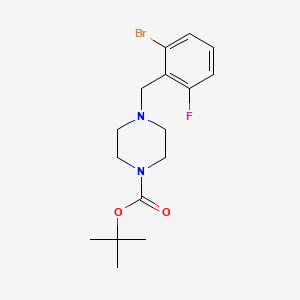
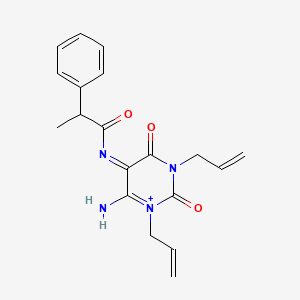
![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)
